Cytidine, 2'-deoxy-5-formyl-

Descripción general

Descripción

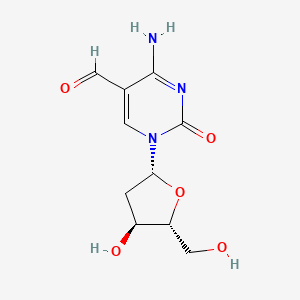

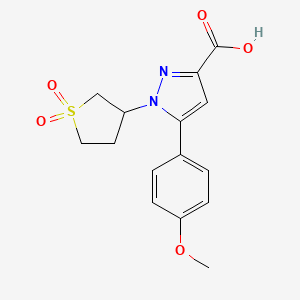

“Cytidine, 2’-deoxy-5-formyl-” is a chemical compound with the molecular formula C10H13N3O5 . It is a derivative of the nucleoside cytidine, which is a component of DNA . It is used in epigenetic research and is important for cancer research .

Molecular Structure Analysis

The molecular weight of “Cytidine, 2’-deoxy-5-formyl-” is 255.23 g/mol . The IUPAC name is 4-amino-1- [ (2 R ,4 S ,5 R )-4-hydroxy-5- (hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carbaldehyde . The InChI key is QBADNGFALQJSIH-XLPZGREQSA-N .Physical And Chemical Properties Analysis

“Cytidine, 2’-deoxy-5-formyl-” has a molecular weight of 255.23 g/mol. It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5. It has a rotatable bond count of 3 .Aplicaciones Científicas De Investigación

Epigenetic Research

“2’-Deoxy-5-formylcytidine” is used in epigenetic research . It is involved in ultrafast intersystem crossing in epigenetic DNA . Spectra-temporal models are used for global analysis of both TA . This compound plays a significant role in understanding the dynamics of DNA and its modifications.

Chemotherapeutic Agent

“2’-Deoxy-5-formylcytidine” is a nucleoside analog that is used as a chemotherapeutic agent . It is cytotoxic to cells by binding to DNA and preventing the synthesis of DNA, RNA, and protein . This property makes it a potential candidate for cancer treatment.

DNA Synthesis Inhibition

The compound has the ability to bind to DNA and inhibit the synthesis of DNA . This property is particularly useful in the study of DNA replication and repair mechanisms.

RNA Synthesis Inhibition

Similar to its effect on DNA, “2’-Deoxy-5-formylcytidine” can also inhibit the synthesis of RNA . This can be used to study RNA transcription processes and the role of RNA in cellular functions.

Protein Synthesis Inhibition

By preventing the synthesis of protein, “2’-Deoxy-5-formylcytidine” can be used to study protein synthesis and the role of proteins in cellular functions .

Cellular Senescence Induction

The compound has been shown to induce cellular senescence . This property can be used in aging research and the study of age-related diseases.

Mecanismo De Acción

Safety and Hazards

The safety data sheet for a related compound, 2’-deoxycytidine, suggests that the product and empty container should be kept away from heat and sources of ignition. In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and get medical attention .

Relevant Papers One relevant paper titled “Ultrafast Intersystem Crossing in Epigenetic DNA Nucleoside 2’-Deoxy-5-formylcytidine” discusses the excited-state dynamics of three demethylated nucleosides, including 2’-deoxy-5-formylcytidine .

Propiedades

IUPAC Name |

4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O5/c11-9-5(3-14)2-13(10(17)12-9)8-1-6(16)7(4-15)18-8/h2-3,6-8,15-16H,1,4H2,(H2,11,12,17)/t6-,7+,8+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBADNGFALQJSIH-XLPZGREQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=NC2=O)N)C=O)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)C=O)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cytidine, 2'-deoxy-5-formyl- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dimethyl 2-[(2-chloropropanoyl)amino]terephthalate](/img/structure/B3039073.png)

![Dimethyl 5-[(2-chloropropanoyl)amino]isophthalate](/img/structure/B3039074.png)

amine](/img/structure/B3039079.png)

![2-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}acetic acid](/img/structure/B3039082.png)

![3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B3039088.png)

![1-(4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2-yl)-4-(3-thienyl)-1H-pyrazol-5-amine](/img/structure/B3039090.png)